
2-(2-Trifluoromethyl-benzyl)-piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Trifluoromethyl-benzyl)-piperazine is a chemical compound that features a piperazine ring substituted with a 2-(2-trifluoromethyl-benzyl) group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Trifluoromethyl-benzyl)-piperazine typically involves the reaction of 2-(2-Trifluoromethyl-benzyl) chloride with piperazine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction can be catalyzed by a base such as triethylamine to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent reaction controls are essential to achieve the desired product quality.
化学反応の分析
Types of Reactions
2-(2-Trifluoromethyl-benzyl)-piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic aromatic substitution using halogens or nitrating agents; nucleophilic substitution using alkyl halides or sulfonates.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzyl derivatives or piperazine derivatives.
科学的研究の応用
2-(2-Trifluoromethyl-benzyl)-piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as an antipsychotic or antidepressant agent.
作用機序
The mechanism of action of 2-(2-Trifluoromethyl-benzyl)-piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperazine ring can mimic the structure of neurotransmitters, potentially modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
- 2-(Trifluoromethyl)benzyl chloride
- 2-(Trifluoromethyl)benzyl bromide
- 2-(Trifluoromethyl)benzyl alcohol
Uniqueness
2-(2-Trifluoromethyl-benzyl)-piperazine is unique due to the presence of both the trifluoromethyl group and the piperazine ring. This combination imparts distinct chemical and biological properties, such as enhanced stability, lipophilicity, and potential receptor binding affinity, making it a valuable compound for various applications .
特性
分子式 |
C12H15F3N2 |
|---|---|
分子量 |
244.26 g/mol |
IUPAC名 |
2-[[2-(trifluoromethyl)phenyl]methyl]piperazine |
InChI |
InChI=1S/C12H15F3N2/c13-12(14,15)11-4-2-1-3-9(11)7-10-8-16-5-6-17-10/h1-4,10,16-17H,5-8H2 |
InChIキー |
KIOSGFBKMSIEJS-UHFFFAOYSA-N |
正規SMILES |
C1CNC(CN1)CC2=CC=CC=C2C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


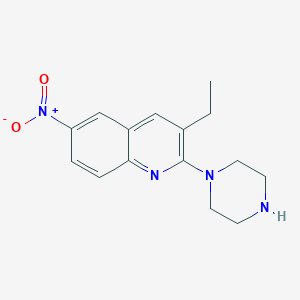
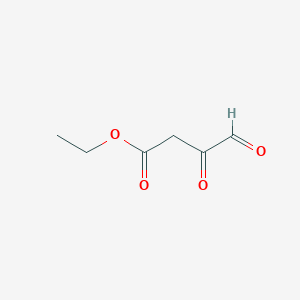
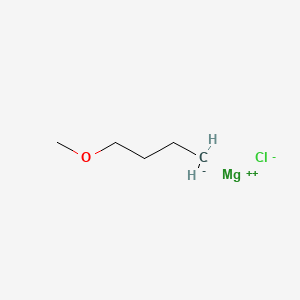
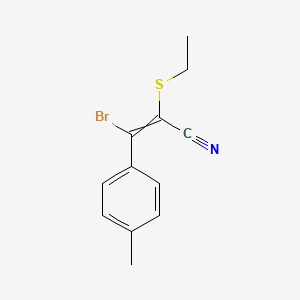
![1,1'-[Hexane-1,6-diylbis(oxy)]bis[3-(bromomethyl)benzene]](/img/structure/B12591054.png)
![6-[(3-Fluorophenyl)sulfanyl]-5-methoxy-2-methyl-1,3-benzothiazole-4,7-dione](/img/structure/B12591058.png)
![Acetamide,N-cyclohexyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12591071.png)
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(3-bromo-5-tert-butylbenzene)](/img/structure/B12591076.png)
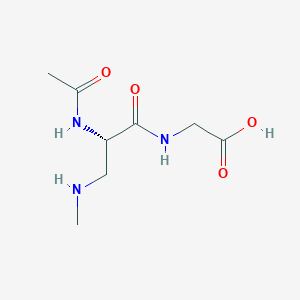
![1-{6-[(Acridine-9-carbonyl)oxy]hexyl}pyridin-1-ium chloride](/img/structure/B12591096.png)
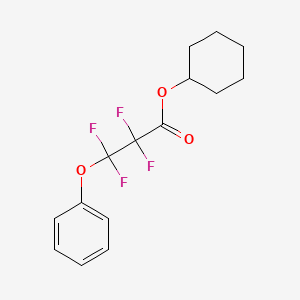
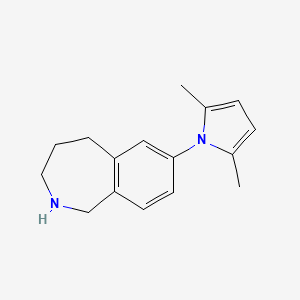
![2-{1-[3-(Trifluoromethyl)phenyl]pentylidene}hydrazine-1-carbothioamide](/img/structure/B12591118.png)
![Trispiro[3.0.0.3~6~.2~5~.2~4~]tridecan-11-one](/img/structure/B12591124.png)
